molecular formula C18H20BrNO2 B2436913 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide CAS No. 1795413-88-5

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide

Cat. No. B2436913
CAS RN: 1795413-88-5
M. Wt: 362.267
InChI Key: JKHSLCREJAUPMU-UHFFFAOYSA-N
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Description

“2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, along with a bromine atom attached to the benzene ring . The compound also has a phenylpentyl group attached to the nitrogen of the benzamide group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a bromine atom, an amide group, and a phenylpentyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

Benzamides, in general, can undergo various chemical reactions, including nucleophilic substitution reactions . The presence of the bromine atom might make the compound more reactive in certain conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides are typically solid at room temperature and have relatively high melting points .

Scientific Research Applications

Synthesis and Chemical Properties

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide is a compound that can be synthesized through various chemical reactions, including cyclization and N-acylation processes. For example, 5H-alkyl-2-phenyl-oxazol-4-ones, a related class of compounds, are synthesized via microwave-assisted cyclization of mono-alpha-haloimides, which are obtained by N-acylation of benzamides with alpha-bromo acid halides. These compounds demonstrate the versatility of bromo-benzamide derivatives in chemical synthesis, serving as intermediates for the creation of complex heterocyclic structures, which can then be further modified for various applications (Trost, Dogra, & Franzini, 2004).

Antifungal Activity

Compounds related to this compound have shown potential biological activity, such as antifungal properties. Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated significant inhibition against various fungal strains, indicating the potential of bromo-benzamide derivatives in developing new antifungal agents (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).

Intermolecular Interactions and Crystal Engineering

The study of this compound and its derivatives can contribute to the understanding of intermolecular interactions in solid-state chemistry. For instance, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, provide insights into the role of hydrogen bonding, C–H⋯π, and lone pair⋯π contacts in molecular assembly and crystal engineering. These studies are crucial for the design of materials with specific physical and chemical properties (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Benzamides, in general, can be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c19-17-9-5-4-8-16(17)18(22)20-12-10-15(11-13-21)14-6-2-1-3-7-14/h1-9,15,21H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHSLCREJAUPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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